2-Methyl-3-(2-methylphenyl)-1-propene

描述

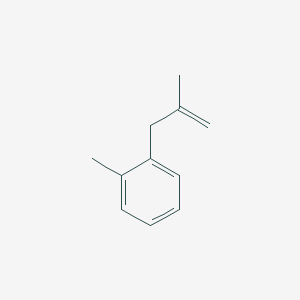

2-Methyl-3-(2-methylphenyl)-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a double bond between the second and third carbon atoms in its propene chain, with a methyl group and a 2-methylphenyl group attached to the first and third carbon atoms, respectively

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the alkylation of 2-methylphenylacetylene with methyl iodide in the presence of a strong base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction, and continuous flow reactors may be used to maintain consistent reaction conditions and improve overall yield.

化学反应分析

Types of Reactions: 2-Methyl-3-(2-methylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, with reagents such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.

Major Products Formed:

Oxidation: Epoxides, ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

Overview

2-Methyl-3-(2-methylphenyl)-1-propene, also known as an alkylated phenyl compound, is a versatile organic compound with various applications in scientific research, medicinal chemistry, and industrial processes. Its unique structure allows it to participate in diverse chemical reactions and biological interactions, making it a valuable compound in multiple fields.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through:

- Electrophilic Substitution Reactions: This allows for the introduction of various functional groups.

- Cross-Coupling Reactions: Involving coupling with organometallic reagents to form biaryl compounds.

Research indicates that this compound exhibits significant biological activities, making it a candidate for drug development:

-

Antimicrobial Properties: Studies have shown that it can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. For example:

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12.5 µg/mL Escherichia coli 25 µg/mL - Anti-inflammatory Effects: The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting its potential in treating inflammatory diseases.

- Antioxidant Activity: Exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

Pharmaceutical Applications

Due to its diverse biological activities, this compound is being explored for potential pharmaceutical applications:

- Development of antimicrobial agents targeting resistant strains of bacteria.

- Formulation of anti-inflammatory drugs for chronic inflammatory conditions.

- Utilization as an antioxidant in dietary supplements or therapeutic formulations.

Industrial Applications

The compound is also relevant in industrial chemistry:

- Used in the production of specialty chemicals and polymers with unique properties.

- Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound demonstrated effective antimicrobial activity against common foodborne pathogens. The results indicated significant bacterial count reductions at lower concentrations, supporting its potential use as a natural preservative.

Case Study 2: Anti-inflammatory Model

In animal models simulating inflammatory responses, administration of this compound resulted in a notable decrease in paw edema compared to control groups. Histological examinations confirmed reduced infiltration of inflammatory cells, highlighting its therapeutic potential for inflammatory disorders.

作用机制

The mechanism of action of 2-Methyl-3-(2-methylphenyl)-1-propene involves its interaction with various molecular targets and pathways. The compound’s double bond allows it to participate in addition reactions, where it can form covalent bonds with other molecules. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

相似化合物的比较

2-Methyl-3-phenyl-1-propene: Similar structure but lacks the additional methyl group on the aromatic ring.

3-(2-Methylphenyl)propionic acid: Contains a carboxylic acid group instead of a double bond.

2-Methyl-3-(2-ethylphenyl)-1-propene: Similar structure with an ethyl group instead of a methyl group on the aromatic ring.

Uniqueness: 2-Methyl-3-(2-methylphenyl)-1-propene is unique due to the presence of both a methyl group and a 2-methylphenyl group, which confer distinct chemical reactivity and physical properties. This structural uniqueness makes it valuable for specific synthetic applications and research purposes.

生物活性

2-Methyl-3-(2-methylphenyl)-1-propene, also known as β-methylstyrene, is an organic compound characterized by its unique structure that includes a propene backbone and a methylphenyl substituent. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and materials science, due to its biological activities and potential applications.

- Molecular Formula : C11H14

- Molecular Weight : 162.23 g/mol

- CAS Number : 637-01-4

- Structure : The compound features a double bond between the second and third carbon atoms of the propene chain, with a methyl group and a phenyl group attached to the first and second carbons, respectively.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing effectiveness comparable to conventional antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values (concentration required to inhibit cell growth by 50%):

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages:

- Treatment with varying concentrations of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Concentration (μM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 50 | 45 |

| 40 | 70 | 60 |

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in key signaling pathways. For instance:

- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity.

- Anticancer Mechanism : Induction of reactive oxygen species (ROS) leading to oxidative stress and apoptosis.

- Anti-inflammatory Mechanism : Inhibition of nuclear factor kappa B (NF-kB) signaling pathway.

Case Studies

Several studies have provided insights into the practical applications of this compound:

-

Study on Antibacterial Properties :

A recent study published in MDPI evaluated the antibacterial properties of various styrene derivatives, including β-methylstyrene. The results indicated that this compound exhibited superior antibacterial activity against MRSA compared to standard antibiotics . -

Cancer Cell Line Research :

Research conducted on the effects of β-methylstyrene on cancer cell lines revealed that the compound not only inhibited cell growth but also modulated gene expression related to apoptosis . -

Inflammation Model Studies :

In vivo studies using animal models demonstrated that administration of β-methylstyrene significantly reduced inflammation markers in tissues subjected to LPS-induced inflammation .

属性

IUPAC Name |

1-methyl-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFFFYNJWMYRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622319 | |

| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188404-16-2 | |

| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。